molecular formula C21H24F3N7O B15329815 N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide

N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide

Katalognummer: B15329815
Molekulargewicht: 447.5 g/mol
InChI-Schlüssel: LQHDJQIMETZMPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide, also known as GSK2256294A (CAS: 1142090-23-0), is a bifunctional inhibitor of human soluble epoxide hydrolase (hsEH), an enzyme involved in the metabolism of anti-inflammatory epoxy fatty acids . Its molecular formula is C₂₁H₂₄F₃N₇O (molecular weight: 447.46 g/mol), featuring a cyclohexane-carboxamide core substituted with a triazine-amino group and a 4-cyano-2-(trifluoromethyl)benzyl moiety . Preclinical studies demonstrated its efficacy in suppressing pulmonary inflammation in cigarette smoke-exposed mice . Clinical trials targeting hypertension, obesity, and chronic obstructive pulmonary disease (COPD) are ongoing, though results remain pending .

Eigenschaften

Molekularformel

C21H24F3N7O

Molekulargewicht

447.5 g/mol

IUPAC-Name

N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide

InChI

InChI=1S/C21H24F3N7O/c1-12-28-19(26-2)31-20(29-12)30-16-5-3-4-14(9-16)18(32)27-11-15-7-6-13(10-25)8-17(15)21(22,23)24/h6-8,14,16H,3-5,9,11H2,1-2H3,(H,27,32)(H2,26,28,29,30,31)

InChI-Schlüssel

LQHDJQIMETZMPH-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC(=N1)NC2CCCC(C2)C(=O)NCC3=C(C=C(C=C3)C#N)C(F)(F)F)NC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide” typically involves multi-step organic synthesis. The key steps may include:

    Formation of the cyano-trifluoromethyl benzyl intermediate: This can be achieved through a Friedel-Crafts alkylation reaction.

    Cyclohexane carboxamide formation:

    Triazinyl group attachment: The triazinyl group can be introduced via nucleophilic substitution reactions, often using triazine derivatives as starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino and cyclohexane groups.

    Reduction: Reduction reactions can occur at the cyano group, potentially converting it to an amine.

    Substitution: The triazinyl and benzyl groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylamino group could yield a nitroso or nitro derivative, while reduction of the cyano group would produce an amine.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, it may serve as a probe or inhibitor for studying specific biochemical pathways, especially those involving the triazinyl group.

Medicine

Potential medicinal applications could include its use as a drug candidate for treating diseases where modulation of the involved pathways is beneficial.

Industry

In industry, this compound might be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Wirkmechanismus

The mechanism of action of “N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide” would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of hsEH Inhibitors

Compound Structure Class Key Substituents Clinical Status Reference
GSK2256294A Cyclohexane-carboxamide 4-Cyano-2-(trifluoromethyl)benzyl; 4-methyl-6-(methylamino)-1,3,5-triazin-2-yl Phase II trials (pending)
AUDA Urea derivative 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid Preclinical success; no clinical efficacy
AR9281 Urea derivative 1-Adamantanyl-3-(1-acetylpiperidin-4-yl) urea Phase II trials inconclusive
Piperidinecarboxamide analogue (CAS: 1141895-52-4) Piperidine-carboxamide 4-[(Trifluoromethyl)oxy]phenyl; 2-(trifluoromethyl)phenylmethyl Preclinical (no trial data)

Key Observations :

  • Structural Backbone : Unlike urea-based hsEH inhibitors (e.g., AUDA, AR9281), GSK2256294A employs a carboxamide scaffold, which may enhance metabolic stability and reduce off-target interactions .
  • The trifluoromethyl and cyano groups enhance lipophilicity and electron-withdrawing properties, optimizing membrane permeability .

Functional Analogues in Antimicrobial and Anti-inflammatory Activity

Tetrahydropyrimidine-carboxamide Derivatives

Compounds like N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () share the trifluoromethylphenyl-carboxamide motif but lack the triazine group.

Cyclohexanecarboxamide Analogues

  • N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide (): Retains the cyclohexane-carboxamide core but replaces the triazine with a dichloro-hydroxyphenyl group. This compound lacks hsEH inhibition, emphasizing the critical role of the triazine-amino substituent in GSK2256294A .
  • N-[4-Amino-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide (): Features a simpler phenyl-carboxamide structure without heterocyclic substituents, highlighting the necessity of the triazine moiety for hsEH targeting .

Computational Similarity Assessment

However, its Morgan fingerprint shares partial overlap with piperidine-carboxamide analogues (e.g., CAS: 1141895-52-4), particularly in the trifluoromethyl and carboxamide regions . Activity cliffs (structurally similar compounds with divergent bioactivity) are evident in comparisons with antimicrobial carboxamides, underscoring the specificity of GSK2256294A’s triazine group for hsEH .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.